Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate
Overview
Description
“Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C9H15NO3 . It has a molecular weight of 185.22 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis of Novel Compounds
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate is involved in the synthesis of various novel compounds. For instance, it has been used in the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and other pyrrole derivatives, which are significant in the field of organic chemistry (Dawadi & Lugtenburg, 2011). Moreover, this chemical plays a role in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, a process starting from N-protected α-amino acids (Grošelj et al., 2013).
Development of Heterocyclic Compounds
This compound is instrumental in creating heterocyclic compounds. It has been used in reactions with hydrazine and phenylhydrazine to obtain a series of hydrazides of 2-oxopyrrolidine-3-carboxylic acids (Gorodnicheva et al., 2016). Additionally, its derivatives have demonstrated potential as potent antioxidants in various scientific studies, highlighting their utility in pharmacology and biochemistry (Tumosienė et al., 2019).
Catalysis and Organic Transformations
In organic chemistry, methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate contributes to catalysis and organic transformations. For instance, its involvement in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction has been documented (Galenko et al., 2015). This illustrates its role in facilitating complex chemical reactions.
Pharmaceutical Research
In pharmaceutical research, derivatives of methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate are used in the design and synthesis of influenza neuraminidase inhibitors (Wang et al., 2001). This highlights its importance in the development of antiviral drugs.
Future Directions
The future directions for “Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate” and similar compounds involve their use in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists are exploring this scaffold to design new compounds with different biological profiles .
properties
IUPAC Name |
methyl 2-oxo-4-propan-2-ylpyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(2)6-4-10-8(11)7(6)9(12)13-3/h5-7H,4H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZXWJIRZPILAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(=O)C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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